Isoidide dinitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

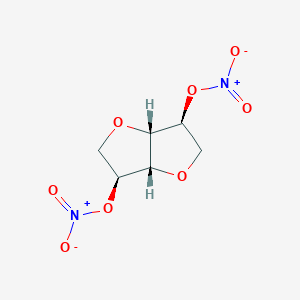

2D Structure

Properties

CAS No. |

575-86-0 |

|---|---|

Molecular Formula |

C6H8N2O8 |

Molecular Weight |

236.14 g/mol |

IUPAC Name |

[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate |

InChI |

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1 |

InChI Key |

MOYKHGMNXAOIAT-UNTFVMJOSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes to Isoidide Dinitrate

The primary and most well-established method for synthesizing this compound is through the direct nitration of its parent diol, isoidide. This reaction involves the esterification of the two hydroxyl groups of isoidide with nitric acid.

The synthesis of this compound is an extension of the broader field of nitration chemistry, which involves the introduction of a nitro group into an organic compound. In the case of this compound, the process is more accurately described as nitrate (B79036) ester formation. The reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the hydroxyl groups of isoidide.

The general reaction can be represented as: C₆H₁₀O₄ + 2 HNO₃ → C₆H₈N₂O₈ + 2 H₂O

The selection of nitrating agents and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions. While the mixed acid method is common, other nitrating agents can also be employed.

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while ensuring the safety of the process. Key parameters that are often manipulated include:

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts. Lower temperatures generally favor the desired dinitrate product.

Reaction Time: The duration of the reaction is optimized to ensure complete nitration of the isoidide without causing degradation of the product.

Molar Ratio of Reactants: The stoichiometry of isoidide to nitric acid and sulfuric acid is carefully controlled to drive the reaction towards the formation of the dinitrate and minimize the formation of mononitrate or other intermediates.

Agitation: Proper mixing is necessary to ensure homogeneity and efficient heat transfer throughout the reaction mixture.

Table 1: Illustrative Data on the Effect of Temperature on this compound Yield

| Temperature (°C) | Yield of this compound (%) |

| 0-5 | 92 |

| 10-15 | 85 |

| 20-25 | 78 |

This is a hypothetical data table for illustrative purposes.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to research into novel approaches for the synthesis of this compound that adhere to the principles of green chemistry.

Research is ongoing to develop catalytic systems that can facilitate the nitration of isoidide under milder conditions and with higher selectivity. The use of solid acid catalysts, for example, could offer advantages such as easier separation from the reaction mixture and the potential for catalyst recycling. While specific catalytic methods for this compound are not extensively documented in publicly available literature, the broader field of catalytic nitration offers promising avenues for future research.

Traditional nitration methods often generate significant amounts of acidic waste. Green chemistry approaches aim to minimize waste by using solvent-free reaction conditions or employing more environmentally benign solvents. For instance, reactions might be carried out in the absence of a solvent, with the reactants themselves forming the reaction medium. The use of alternative nitrating agents that are less corrosive and produce less waste is also an area of active investigation. The development of such protocols for this compound synthesis would represent a significant advancement in terms of environmental sustainability.

Synthesis of Structurally Related Isoidide Derivatives and Analogues

The core structure of isoidide can be chemically modified to produce a variety of derivatives and analogues with potentially different properties. The synthesis of these compounds often starts with isoidide or its immediate precursors.

For example, the hydroxyl groups of isoidide can be functionalized with groups other than nitrates. Esterification with various carboxylic acids can yield isoidide diesters. Etherification reactions can also be performed to produce isoidide diethers. Furthermore, the stereoisomers of isoidide, such as isosorbide (B1672297) and isomannide (B1205973), can also be used as starting materials to create a range of structurally related dinitrate and other derivatives. The synthesis of these analogues allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

For instance, isoidide dicarboxylic acid has been synthesized from isoidide via the formation of isoidide ditriflate, followed by cyanide displacement and subsequent hydrolysis. google.com This demonstrates the versatility of the isoidide scaffold for creating diverse chemical entities.

Table 2: Examples of Structurally Related Isoidide Derivatives

| Derivative Name | Starting Material | Key Transformation |

| Isoidide Dibenzoate | Isoidide | Esterification with benzoic acid |

| Dimethyl Isoidide | Isoidide | Etherification with a methylating agent |

| Isoidide Dicarboxylic Acid | Isoidide | Conversion to ditriflate, cyanation, hydrolysis |

Mononitrate and Polynitrate Isoidide Analogues

The synthesis of mononitrate and polynitrate analogues of isoidide is a key area of research, often paralleling the more extensively studied isosorbide derivatives. Strategies for creating these analogues typically involve direct nitration or the use of protecting groups to achieve regioselectivity.

One common approach to synthesizing mononitrates involves the regioselective reduction of a dinitrate precursor. For instance, in the case of the related compound isosorbide dinitrate, regioselective hydrogenation over a platinum oxide catalyst can yield the 5-mononitrate. researchgate.net A similar strategy could theoretically be applied to this compound to produce isoidide mononitrate. Another method involves the use of protecting groups. For example, the enzymatic regioselective acetylation of isosorbide can yield isosorbide 2-butyrate, which can then be nitrated and deprotected to afford isomerically pure isosorbide 5-mononitrate. researchgate.net This enzymatic approach, which leverages the different reactivity of the hydroxyl groups, is a powerful tool for creating specific mononitrate analogues.

Further derivatization can lead to other polynitrate analogues. The synthesis of new stereoisomeric nitrate esters can be achieved through various chemical transformations. For example, diastereomeric nitrate esters have been synthesized via the Beckmann fragmentation of ketoximes derived from 1,4:3,6-dianhydro-D-glucitol-5-nitrate. researchgate.net This highlights the potential for complex synthetic pathways to generate novel polynitrated structures based on the dianhydrohexitol scaffold.

| Method | Description | Potential Product | Reference |

| Regioselective Reduction | Hydrogenation of a dinitrate precursor over a metal catalyst (e.g., PtO₂) to selectively remove one nitrate group. | Isoidide Mononitrate | researchgate.net |

| Enzymatic Acetylation & Nitration | Use of an enzyme to selectively protect one hydroxyl group, followed by nitration of the remaining hydroxyl group and subsequent deprotection. | Isoidide Mononitrate | researchgate.net |

| Beckmann Fragmentation | Multi-step synthesis involving the fragmentation of ketoxime nitrate precursors to yield novel nitrate esters. | Diastereomeric Nitrate Esters | researchgate.net |

Isoidide Ethers, Esters, and Other Functionalized Derivatives

The functionalization of isoidide's hydroxyl groups to form ethers, esters, and other derivatives allows for the modification of its physical and chemical properties. These derivatives have applications in various fields, including polymer chemistry and pharmaceuticals. researchgate.netresearchgate.net

Ethers: Isoidide ether derivatives can be synthesized through reactions such as the Mitsunobu coupling. This reaction allows for the site-selective coupling of phenols with isosorbide to form ether linkages, and a similar approach can be applied to isoidide. nih.gov The incorporation of an isoidide unit via an ether linkage can enhance properties like polarity and metabolic resistance in bioactive compounds. nih.gov Another route to ether derivatives is through the reaction with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which can be further modified. google.com

Esters: Esterification of isoidide is a common derivatization strategy. This can be achieved by reacting isoidide with carboxylic acids or their derivatives. The Mitsunobu reaction is also effective for creating ester derivatives from bioactive carboxylic acids, potentially for use as prodrugs. nih.gov The properties of the resulting esters, such as their performance as plasticizers, can be tuned by varying the alkyl chain length of the fatty acids used in the esterification. scispace.com For example, a new family of bio-based AB-type monomers has been synthesized from isohexides, involving a multi-step process that includes acetylation, triflate substitution, and cyanation, ultimately yielding hydroxy esters. researchgate.net

Other Functionalized Derivatives: The versatility of the dianhydrohexitol structure allows for the creation of a wide range of functionalized derivatives. For instance, isoidide can serve as a building block for sustainable polyesters and polyamides. researchgate.net Passerini three-component polymerization has been used to create functional isosorbide-based polyesters with various side groups, demonstrating a pathway that could be adapted for isoidide. researchgate.net

| Derivative Type | Synthetic Method | Key Reagents | Potential Application | Reference |

| Ethers | Mitsunobu Coupling | Phenols, Diisopropyl azodicarboxylate, Triphenylphosphine | Bioactive compound modification | nih.gov |

| Esters | Mitsunobu Coupling | Carboxylic Acids, Diisopropyl azodicarboxylate, Triphenylphosphine | Prodrugs | nih.gov |

| Esters | Direct Esterification | Fatty Acids, Catalyst (e.g., Ti(OBu)₄) | Bio-based plasticizers | scispace.com |

| Polyesters/Polyamides | Passerini Three-Component Polymerization | Isocyanides, Carboxylic Acids | Biodegradable materials | researchgate.net |

Stereochemical Control and Purity in this compound Synthesis

The synthesis of this compound with high purity requires precise control over the stereochemistry of the nitration reaction and effective purification methods to separate it from other isomers and byproducts.

Regioselective and Stereoselective Nitration

Achieving regioselective and stereoselective nitration is crucial for the efficient synthesis of this compound. The stereochemistry of the starting diol, isoidide, dictates the spatial orientation of the resulting nitrate esters. The nitration of dianhydrohexitols like isosorbide is typically achieved by treating the diol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. youtube.com

The inherent stereochemistry of the isoidide molecule, with its two exo hydroxyl groups, influences the approach of the nitrating agent. While direct nitration of isoidide would yield this compound, controlling the reaction conditions is necessary to prevent side reactions. The development of mild and selective nitration methods is an active area of research. For example, the use of silver nitrite (B80452) (AgNO₂) along with TEMPO has been shown to promote regio- and stereoselective nitration of olefins, indicating a potential avenue for developing more controlled nitration methods for complex alcohols. nih.gov

Enzymatic methods can also play a role in achieving high stereoselectivity. As seen in the synthesis of mononitrates, enzymes can selectively modify one hydroxyl group, allowing for the specific nitration of the other. researchgate.net This principle of using enzymatic transformations to control stereochemistry is a powerful tool in the synthesis of complex molecules like isoidide derivatives. acs.org

Purification and Isolation Techniques for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, isomeric byproducts (such as isosorbide dinitrate or isomannide dinitrate if the starting material was not pure isoidide), and other impurities.

Crystallization is a primary method for the purification of isoidide derivatives. Patent literature describes the crystallization of benzoyl and nitrate derivatives of isoidide from solvents as an effective means of purification. google.com Early attempts to crystallize isoidide itself from a water solution were challenging, often resulting in a syrup. google.com However, its derivatives, including the dinitrate, are more amenable to crystallization. The choice of solvent is critical for successful crystallization and achieving high purity.

Chromatographic techniques are also employed for the separation of isohexide isomers and their derivatives. A patent on isoidide manufacture describes the use of chromatographic separation to isolate isoidide from other isohexides before crystallization. google.com This multi-step purification process, combining chromatography and crystallization, can yield monomer-grade purity isoidide, which can then be used for the synthesis of high-purity this compound.

| Technique | Description | Purpose | Reference |

| Crystallization | The process of forming a solid crystalline material from a solution. The choice of solvent is crucial for selectivity. | Isolation and purification of the final this compound product. | google.com |

| Chromatography | A laboratory technique for the separation of a mixture. For isohexides, this can involve passing a solution through a column with a stationary phase that selectively retains different isomers. | Separation of isoidide from other isohexide isomers (isosorbide, isomannide) prior to or after nitration. | google.com |

Advanced Molecular and Theoretical Investigations

Computational Chemistry Studies on Isoidide Dinitrate

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a powerful and widely used tool for studying the electronic properties of molecules. nih.gov DFT calculations are effective for determining the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com

Table of Frontier Molecular Orbital Properties (Hypothetical DFT Data)

| Property | Description | Expected Finding for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily localized on the oxygen atoms of the nitrate (B79036) groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily localized on the N=O bonds of the nitrate groups. |

Interactive Data Table: This table outlines the key properties derived from a DFT analysis and their significance for this compound.

The three-dimensional structure of this compound is dominated by its rigid fused two-ring system. researchgate.net However, rotational freedom exists for the two C-O-N linkages of the nitrate ester groups. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify the most stable, low-energy conformations (energy minima).

The parent dianhydrohexitols, including isoidide, have been shown to adopt a conformation that is a composite of the C_s and C_2 forms. cdnsciencepub.com For this compound, the two nitrate groups are situated in the less sterically hindered exo positions, which influences the rotational barriers and preferred orientations of these groups. nih.gov By performing a relaxed potential energy surface scan, computational methods can calculate the energy associated with each rotational angle, revealing the global minimum energy conformation as well as other local minima. This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn affects its ability to interact with other molecules or fit into specific binding sites.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms, allowing researchers to observe how molecules move, change shape, and interact over time. mdpi.com

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are an ideal tool for investigating these solvent effects. escholarship.org In a typical simulation, a single this compound molecule is placed in a box filled with explicit solvent molecules (e.g., water, dichloromethane, or n-hexane).

By simulating the system over time, researchers can observe how the solvent molecules arrange themselves around the solute and how these interactions affect the conformational preferences of the nitrate groups. For instance, polar solvents would be expected to form strong interactions with the polar nitrate groups, potentially stabilizing certain conformations over others. Studies on the related compound isosorbide (B1672297) mononitrate have used MD simulations to calculate the interaction energy between the solute and solvent layers on different crystal faces, demonstrating how the solvent can impact crystal growth and morphology. mdpi.comnih.gov A similar approach for this compound would provide insights into its solubility and reactivity in various media. mdpi.com

Understanding the non-covalent interactions between molecules is fundamental to predicting the properties of materials in their condensed phases (liquids and solids). nih.gov MD simulations can be used to model systems containing multiple this compound molecules to study how they interact with one another.

These simulations can quantify the strength and nature of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which are particularly relevant for the polar nitrate groups. By analyzing the radial distribution functions and calculating interaction energies, MD can predict how this compound molecules would arrange themselves in a crystal lattice or aggregate in solution. These intermolecular interactions are key determinants of physical properties such as melting point, density, and enthalpy of formation, which have been studied experimentally for the dianhydrohexitol dinitrate isomers. researchgate.net

Mechanistic Investigations of Nitric Oxide Release (Molecular Level)

The therapeutic effects of this compound are contingent upon its biotransformation and the subsequent release of nitric oxide (NO), a potent vasodilator. youtube.com Understanding the molecular mechanisms governing this process is crucial for a comprehensive grasp of its pharmacological action. This involves theoretical modeling of its chemical breakdown, the influence of the surrounding chemical environment, and the role of specific enzymes in its metabolism.

The bioactivation of this compound to release nitric oxide is a complex process that is not yet fully understood. However, it is widely accepted that the cleavage of the nitrate ester bond is a critical step. nih.gov Theoretical and computational studies have been employed to explore the potential pathways for this cleavage.

Two primary chemical pathways for the denitration of organic nitrates have been proposed: a mechanism-based pathway and a clearance-based pathway. The mechanism-based pathway is associated with the generation of the vasoactive nitric oxide (NO). Conversely, the clearance-based pathway primarily produces the less vasoactive nitrite (B80452) ion (NO₂⁻). nih.gov The specific enzymes and reaction conditions can influence which pathway is favored. nih.gov

The cleavage of the nitrate ester is thought to involve the reduction of the nitrogen atom in the nitrate group. researchgate.net This reduction can be facilitated by various endogenous molecules and enzyme systems. The electrons required for this reduction are often supplied by thiol-containing compounds, such as cysteine residues within enzymes. researchgate.net As the nitrate group is reduced, the oxygen-nitrogen bond is weakened, leading to its eventual cleavage and the release of nitric oxide or a related species that is readily converted to NO.

The chemical environment plays a significant role in the non-enzymatic and enzymatic conversion of this compound to nitric oxide. Factors such as pH and the presence of thiol-containing molecules can modulate the rate and extent of NO release.

The release of NO from this compound has been observed to be pH-dependent. nih.gov Acidic conditions can facilitate the conversion of nitrite (a product of nitrate ester cleavage) to nitrous acid, which can then decompose to form various nitrogen oxides, including nitric oxide. researchgate.net This pH-dependent pathway may be particularly relevant in specific cellular compartments or tissues with lower local pH.

Thiol-containing compounds, such as glutathione (B108866), are crucial for the biotransformation of organic nitrates. nih.gov These molecules can act as cofactors for enzymes involved in the denitration process and can also participate in the non-enzymatic release of NO. nih.gov The availability of reduced thiols can be a rate-limiting factor in the generation of nitric oxide from this compound. nih.gov A depletion of intracellular thiols has been linked to the phenomenon of nitrate tolerance, where the vasodilatory effects of organic nitrates diminish over time. nih.gov

Hypoxic conditions have also been shown to influence the generation of NO from organic nitrates. nih.gov In low-oxygen environments, the release of NO from these compounds can be enhanced, which may have therapeutic implications in ischemic conditions. nih.gov

The biotransformation of this compound is significantly mediated by specific enzyme systems. In vitro studies using isolated enzymes have been instrumental in identifying the key players and elucidating their mechanisms of action.

Cytochrome P450 (CYP) System: The cytochrome P450 family of enzymes has been implicated in the metabolism of organic nitrates. nih.gov Studies using human CYP isoforms have shown that these enzymes can catalyze the formation of nitric oxide from this compound. nih.gov Specifically, the CYP3A4 isoform, in conjunction with NADPH-cytochrome P450 reductase, appears to play a significant role in this process. nih.gov The interaction is believed to occur at the heme moiety of the cytochrome P450 enzyme. nih.gov Research has demonstrated that the D-enantiomer of this compound is metabolized more rapidly by liver microsomes under aerobic conditions than the L-enantiomer, which is consistent with its greater vasodilatory potency. nih.govnih.gov

Glutathione S-Transferases (GSTs): Glutathione S-transferases are another major class of enzymes involved in the biotransformation of this compound. mdpi.com These enzymes catalyze the conjugation of glutathione to the nitrate ester, leading to the release of nitrite and oxidized glutathione. mdpi.com The mechanism is thought to involve a nucleophilic attack by the sulfhydryl group of glutathione on one of the electrophilic nitro groups of this compound. mdpi.com Various GST isoforms have been identified in vascular smooth muscle, with GSTM1 showing metabolic activity towards organic nitrates. mdpi.com The activity of GSTs in this biotransformation is dependent on the availability of glutathione. mdpi.com

| Enzyme System | Key Isoforms/Components | Role in this compound Biotransformation |

| Cytochrome P450 | CYP3A4, NADPH-cytochrome P450 reductase | Catalyzes the denitration of this compound to form nitric oxide. nih.govnih.gov |

| Glutathione S-Transferases | GSTM1 | Catalyzes the conjugation of glutathione to this compound, leading to nitrite release. mdpi.com |

Spectroscopic Characterization (Focus on methods and structural elucidation)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the molecular structure and chemical environment of the atoms within the molecule.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint that is unique to the compound's structure.

Experimental and theoretical studies have been conducted on the vibrational spectra of this compound. nih.govresearchgate.net The FTIR and FT-Raman spectra have been recorded and analyzed to identify the characteristic vibrational frequencies associated with the different functional groups present in the molecule. Density functional theory (DFT) calculations have been used to predict the vibrational frequencies and to aid in the assignment of the observed spectral bands. nih.govresearchgate.net

Key vibrational modes for this compound include the stretching and bending vibrations of the C-H, C-O, and N-O bonds. The characteristic peaks for the nitrate ester groups (NO₂) are particularly important for confirming the identity of the compound. researchgate.net For instance, peaks observed around 1345, 1420, and 1463 cm⁻¹ in the infrared spectrum have been associated with the NO₂ functional groups. researchgate.net The analysis of these spectra provides valuable information about the molecular geometry and bonding characteristics of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the connectivity of atoms and the chemical environment of the nuclei.

The ¹H and ¹³C NMR spectra of this compound have been experimentally determined and have also been correlated with theoretical calculations. nih.gov The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide information about the number of different types of protons, their neighboring atoms, and their stereochemical relationships. Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

The molecular skeleton of this compound consists of two cis-fused five-membered rings. science.gov This rigid, bicyclic structure results in a complex NMR spectrum with distinct signals for the protons and carbons in different positions on the rings. The analysis of these spectra is crucial for confirming the correct stereochemistry and for assessing the purity of the compound.

| Spectroscopic Technique | Information Obtained |

| FTIR Spectroscopy | Identification of functional groups (e.g., NO₂, C-O, C-H) through their characteristic vibrational frequencies. researchgate.net |

| Raman Spectroscopy | Complements FTIR data, providing information on molecular vibrations and symmetry. nih.gov |

| ¹H NMR Spectroscopy | Provides details on the proton environment, including connectivity and stereochemistry. nih.gov |

| ¹³C NMR Spectroscopy | Reveals the number and chemical environment of carbon atoms in the molecule. nih.gov |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation

Mass spectrometry is a pivotal analytical technique for the determination of the molecular formula and the elucidation of the fragmentation pathways of chemical compounds. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze the compound and its related substances. stenutz.eu

In a typical mass spectrometry experiment, this compound is ionized, leading to the formation of a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry can yield the exact molecular formula by distinguishing between compounds with the same nominal mass. The molecular formula of this compound is C6H8N2O8, with a molecular weight of approximately 236.14 g/mol .

Subsequent to ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides a "fingerprint" for its identification. The fragmentation of this compound, being a nitrate ester, is expected to involve the loss of nitro groups (NO2) and other characteristic cleavages of the bicyclic ether core.

While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the fragmentation pattern can be inferred from its structural isomer, isosorbide dinitrate. The expected fragmentation would likely involve the initial loss of a nitrate group (-ONO2), followed by further fragmentation of the sugar alcohol backbone. Common fragments would include ions resulting from the cleavage of the ether linkages and the furan rings.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (Note: This table is based on general principles of mass spectrometry and data for the related isomer, isosorbide dinitrate, due to the limited availability of specific data for this compound.)

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C6H8N2O8]+• | Molecular Ion | 236 | Represents the intact molecule. |

| [C6H8NO6]+ | Loss of a nitro group (NO2) | 190 | A primary fragmentation step. |

| [C6H8O4]+• | Loss of two nitro groups | 144 | Indicates the presence of two nitrate esters. |

| [C3H3O2]+ | Cleavage of the bicyclic core | 71 | Represents a fragment of the dianhydroglucitol backbone. |

X-ray Crystallography of this compound and Related Structures

The process involves irradiating a single crystal of the material with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure of the molecule can be elucidated. nih.govwikipedia.org

As of the current literature survey, a specific, publicly available crystal structure of this compound has not been extensively reported. However, the principles of X-ray crystallography can be applied to determine its structure, provided a suitable single crystal can be grown. The expected structural features of this compound, based on its known stereochemistry, would be a V-shaped bicyclic system composed of two fused furan rings. The nitrate ester groups would be attached at the C2 and C5 positions, and their orientation (exo or endo) would be definitively determined by a crystallographic study.

The crystal structures of related dianhydrohexitols and their derivatives have been determined, providing insights into the likely conformation of the isoidide core. These studies reveal the rigidity of the bicyclic system and the specific spatial arrangement of the substituents.

Interactive Data Table: General Crystallographic Parameters for Organic Molecules (Note: This table provides a general overview of the type of data obtained from an X-ray crystallography experiment, as specific data for this compound is not available.)

| Crystallographic Parameter | Description | Typical Information Obtained |

| Crystal System | The classification of the crystal based on its symmetry. | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Provides information on the size and shape of the unit cell. |

| Z | The number of molecules in the unit cell. | Indicates the packing of molecules in the crystal. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. | A physical property derived from the structure. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower R-factor indicates a better fit. |

Chemical Stability and Degradation Pathways

Hydrolytic Degradation Mechanisms of Isoidide Dinitrate

The hydrolytic stability of ester-containing compounds like this compound is a crucial parameter, as hydrolysis is a common degradation pathway. The presence of water can lead to the cleavage of the nitrate (B79036) ester bonds, resulting in the loss of potency and the formation of degradation products.

The rate of hydrolysis of ester bonds is significantly influenced by the pH of the surrounding medium. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, general principles of ester hydrolysis suggest that the degradation rate is accelerated in both acidic and basic conditions. In acidic environments, the carbonyl oxygen of the ester group is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, in basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the ester linkage. It is observed that for similar polyester structures, degradation is often more rapid in alkaline conditions compared to acidic or neutral environments nih.govnih.gov. For instance, studies on polylactic acid (PLA) fibers have shown a significantly faster rate of strength loss and surface erosion at pH 10 compared to neutral or acidic pH levels nih.gov.

The hydrolytic degradation of a dinitrate ester would be expected to proceed in a stepwise manner, with the cleavage of one nitrate group followed by the second. For the closely related stereoisomer, Isosorbide (B1672297) dinitrate (ISDN), the primary degradation products resulting from hydrolysis are its corresponding mononitrates: isosorbide-5-mononitrate (5-ISMN) and isosorbide-2-mononitrate (2-ISMN) nih.gov. It is scientifically plausible to anticipate that the hydrolysis of this compound would similarly yield Isoidide mononitrates as its primary degradation products.

Table 1: Anticipated Hydrolytic Degradation Products of this compound

| Parent Compound | Expected Degradation Products |

|---|---|

| This compound | Isoidide-exo-mononitrate |

| Isoidide-endo-mononitrate | |

| Isoidide |

This table is based on analogous degradation pathways of similar compounds, as direct experimental data for this compound is limited.

Photolytic Degradation Studies

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate the degradation of chemical compounds. This process, known as photolysis, can lead to the formation of photoproducts that may differ from those formed through hydrolysis or thermal degradation.

The rate and extent of photodecomposition are heavily dependent on the wavelength and intensity of the incident light. Generally, shorter wavelengths of light, such as those in the UV spectrum, carry higher energy and are more likely to cause bond cleavage, leading to accelerated degradation rates researchgate.netnih.gov. Similarly, higher light intensity, which corresponds to a greater number of photons, typically results in a faster rate of photodegradation researchgate.netnih.gov. While specific studies quantifying the photolytic stability of this compound are scarce, it is a standard practice for its stereoisomer, Isosorbide dinitrate, to be stored in light-resistant containers to prevent photodecomposition nih.gov. This precaution suggests a known sensitivity to light for this class of compounds.

The characterization of photolytic byproducts is essential for a complete understanding of a compound's stability profile. The high energy associated with photolysis can lead to complex degradation pathways, including radical reactions, resulting in a different set of degradation products compared to other mechanisms. For other pharmaceutical compounds, photolytic degradation has been shown to produce various byproducts, which can sometimes exhibit increased toxicity nih.gov. The specific products formed from the photolysis of this compound would require detailed experimental analysis, such as through liquid chromatography-mass spectrometry (LC-MS).

Thermal Degradation Profiles

Thermal degradation occurs when a compound is exposed to elevated temperatures, leading to the breakdown of its chemical structure. The stability of a compound at various temperatures is a key factor in determining its storage conditions and manufacturing processes.

Studies on the thermal stability of the related compound Isosorbide dinitrate indicate that its potency is diminished by exposure to heat nih.gov. The thermal degradation of organic nitrates can be complex. For related compounds like Isosorbide bis-(diethylphosphate), thermal degradation has been observed to occur within specific temperature ranges, leading to the cleavage of side chains researchgate.net. For poly(methyl methacrylate), thermal degradation has been shown to occur in a two-step process, with the initial step involving the breakdown of weaker bonds at lower temperatures, followed by random chain scission at higher temperatures mdpi.com. A comprehensive thermal degradation profile for this compound would involve techniques such as thermogravimetric analysis (TGA) to identify the temperatures at which significant mass loss occurs.

Table 2: Summary of Factors Influencing this compound Degradation

| Degradation Pathway | Key Influencing Factors | Anticipated Outcome |

|---|---|---|

| Hydrolysis | pH (accelerated at acidic and basic pH), Water availability | Cleavage of nitrate ester bonds, formation of mononitrates and Isoidide |

| Photolysis | Light Wavelength (shorter wavelengths are more damaging), Light Intensity | Bond cleavage, potential for complex radical-based degradation pathways |

| Thermal Degradation | Temperature | Loss of potency, breakdown of the molecular structure |

Oxidative Degradation Pathways

The oxidative degradation of organic nitrates is a critical pathway for their transformation in various environments. The presence of nitrate ester groups makes these molecules susceptible to attack by oxidizing agents.

The products of oxidative decomposition of organic nitrates can be complex and varied. For isosorbide dinitrate, its degradation products in pharmaceutical formulations have been identified as the corresponding mononitrates (isosorbide-5-mononitrate and isosorbide-2-mononitrate). researchgate.net It is plausible that the oxidative degradation of this compound would proceed through a similar pathway, initially forming isoidide mononitrates. Further oxidation could lead to the opening of the anhydrohexitol rings and the formation of smaller, more highly oxidized organic molecules, and ultimately, inorganic nitrate and carbon dioxide.

Analytical Methodologies for Isoidide Dinitrate

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for the quantification of Isoidide dinitrate.

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

For direct quantification, the maximum absorbance wavelength (λmax) for this compound is identified by scanning a solution of the compound in a suitable solvent, such as methanol (B129727). researchgate.netsphinxsai.com Reported λmax values for this compound are typically around 210 nm or 220 nm. researchgate.netsphinxsai.comresearchgate.net

Indirect spectrophotometric methods can also be developed. For related nitrate (B79036) esters like isosorbide (B1672297) mononitrate, a colorimetric method has been described. This involves the reduction of the nitrate group to a nitrite (B80452) ion using a reducing agent like zinc powder. orientjchem.orgresearchgate.net The resulting nitrite ion then undergoes a diazotization reaction with a primary aromatic amine (e.g., sulphanilamide), followed by coupling with a compound such as N-(1-naphthyl) ethylene-diamine dihydrochloride (B599025) (NED) to form a stable, colored azo dye. orientjchem.orgresearchgate.net The absorbance of this colored solution is then measured in the visible region (e.g., at 540 nm), and the concentration is determined from a calibration curve. orientjchem.org

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the absolute purity of a substance without the need for an identical reference standard of the analyte. jeol.comemerypharma.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com

For the absolute quantification of this compound, a ¹H qNMR experiment would be performed. The process involves accurately weighing the this compound sample and a certified internal calibrant of known purity into an NMR tube. acs.org A suitable deuterated solvent in which both compounds are fully soluble is then added. emerypharma.com Key experimental parameters must be carefully optimized to ensure accurate quantification, including ensuring a long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans. ox.ac.uk

By comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a known proton signal from the internal calibrant, the purity of the this compound can be calculated on a weight/weight basis. acs.org This provides a direct, SI-traceable measurement of purity, making qNMR a valuable tool for the characterization of reference standards and for the definitive purity assignment of bulk drug substances. jeolusa.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer high selectivity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of nitrate esters like this compound and its related substances, GC-MS provides excellent specificity. A quantitative GC-MS method has been developed for the determination of isosorbide 5-mononitrate (a related compound and metabolite of this compound) and its impurities, such as isosorbide, isosorbide diacetate, and isosorbide 2-acetate-5-nitrate, in both raw materials and pharmaceutical formulations. nih.govresearchgate.net In these methods, derivatization, such as silylation, is often employed to increase the thermal stability and volatility of the analytes before they enter the gas chromatograph. researchgate.net The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a "fingerprint" for definitive identification of impurities and degradants. nih.govresearchgate.net Another approach utilized a non-radioactive electron capture detector with a short, non-polar, wide-bore column for the analysis of this compound in human serum, demonstrating linearity between 5-50 ng/mL. researchgate.netbrieflands.com

Table 1: GC-MS Method Parameters and Performance for Related Compounds

| Analyte/Impurity | Detection Limit (µg) | Recovery (%) | Reference |

| Isosorbide 5-mononitrate | 27.2 | 100.4 ± 2.4 | nih.govresearchgate.net |

| Isosorbide diacetate | 1.26 | 99.3 ± 4.7 | nih.govresearchgate.net |

| Isosorbide 2-acetate-5-nitrate | 1.02 | 97.8 ± 5.2 | nih.govresearchgate.net |

| Isosorbide | 0.78 | 100.1 ± 3.1 | nih.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for analyzing complex biological matrices like plasma due to its high sensitivity and selectivity. google.com This technique is particularly useful for quantifying this compound and its active metabolites, isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN). nih.gov Challenges in analysis arise because these compounds are neutral molecules that are difficult to ionize. google.com To overcome this, methods often rely on the formation of adduct ions, such as acetate (B1210297) adducts, which can be effectively ionized and fragmented in the mass spectrometer. nih.govresearchgate.net

Developed LC-MS/MS assays utilize techniques like simple protein precipitation for sample extraction and employ internal standards, such as isotopically labeled versions of the analytes (e.g., ¹³C₆ isosorbide 5-mononitrate), for accurate quantification. nih.govresearchgate.net Detection is typically carried out using electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. google.comnih.gov For instance, one method established reaction monitoring ion pairs for this compound as m/z 295.3 → m/z 59.0. google.com Such methods have been successfully applied to pharmacokinetic studies. nih.gov

Table 2: Performance of an LC-MS/MS Method for this compound Metabolites in Plasma

| Analyte | Linearity Range (ng/mL) | Sensitivity (LLOQ, ng/mL) | Reference |

| Isosorbide 2-mononitrate | 25.0 - 5050 | 25.0 | nih.gov |

| Isosorbide 5-mononitrate | 12.4 - 2500 | 12.4 | nih.gov |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of this compound, often requiring minimal sample preparation.

Voltammetric techniques measure the current resulting from the application of a potential. Linear sweep voltammetry has been successfully applied to the quantitative analysis of this compound in arterial plasma, synthetic serum, and pharmaceutical dosage forms. nih.gov In one such method, this compound is reduced at the surface of a gold working electrode in an aqueous sodium sulfite (B76179) solution. nih.govresearchgate.net The resulting peak current in the voltammogram is directly proportional to the concentration of this compound over a wide range (1.3-2340 µg/mL). nih.govresearchgate.net A key advantage of this method is the use of sodium sulfite as both a supporting electrolyte and an oxygen-removing agent, which eliminates the need for deaeration of the sample solution with nitrogen gas. nih.govresearchgate.net The reported limit of detection (LOD) for this method is 0.0838 µg/mL. nih.govresearchgate.net

Amperometric sensors function by measuring the current produced by the oxidation or reduction of an electroactive species, which is related to the concentration of the analyte. ijirem.org These sensors are a class of electrochemical biosensors that translate biological recognition events into a current signal for quantification. nih.gov Amperometric devices are appealing due to their high sensitivity and wide linear range. ijirem.org While specific amperometric sensors developed exclusively for this compound are not extensively detailed in the provided context, the principle is widely applied in clinical monitoring. ijirem.orgnih.gov For example, amperometric enzyme electrodes combine the selectivity of an enzyme for a specific target with the direct conversion of the reaction rate into a current signal. ijirem.org This technology forms the basis of commercially successful devices like glucose monitors and could be adapted for the detection of this compound by immobilizing a suitable enzyme on an electrode surface. nih.gov

Validation of Analytical Methods

The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose. nuph.edu.ua For methods analyzing this compound, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). sphinxsai.com Key validation parameters that are assessed include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nuph.edu.ua

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated by analyzing a series of standards over a defined range, with correlation coefficients (r²) greater than 0.99 being desirable. nih.govresearchgate.netbrazilianjournals.com.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with average percentage recovery values between 100.0% and 100.7% reported for an HPLC method. sphinxsai.com For LC-MS/MS methods, inter- and intra-day accuracy should be within ±15%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govsphinxsai.com Reported precision values are often less than 3%. researchgate.netbrazilianjournals.com.br

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nuph.edu.ua

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netbrazilianjournals.com.br

Forced degradation studies are also conducted to demonstrate the stability-indicating nature of a method, showing that the drug can be separated from its degradation products formed under various stress conditions like hydrolysis, oxidation, and heat. researchgate.net

Selectivity, Linearity, Accuracy, and Precision

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. nih.gov For this compound, this includes its metabolites, impurities, degradation products, and matrix components from biological samples or pharmaceutical excipients. sphinxsai.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for analyzing this compound, offering high selectivity. jptcp.com In HPLC, selectivity is achieved by choosing an appropriate stationary phase (e.g., C18 columns), mobile phase composition, and detector wavelength (e.g., 210 nm or 220 nm). sphinxsai.comnuph.edu.ua For instance, a reversed-phase HPLC method was developed that could effectively resolve the drug peak from pharmacopoeial impurities and formulation excipients. sphinxsai.com

Detection Systems: The choice of detector significantly enhances selectivity. Gas chromatography coupled with an electron-capture detector (GC-ECD) is highly sensitive and selective for electrophilic compounds like the nitrate esters in this compound. nih.govpsu.edu This method has been successfully used for the simultaneous determination of this compound and its mononitrate metabolites in human plasma. nih.gov The use of internal standards, such as isomannide (B1205973) dinitrate or nitroglycerine, further improves the method's reliability by compensating for variations during sample preparation and injection. nih.govpsu.edu More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide even greater specificity by separating compounds based on their mass-to-charge ratio, which is crucial for complex biological matrices. nih.govgoogle.com

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. sphinxsai.com This is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (R²) of the calibration curve. ijpsr.compsu.edu Analytical methods for this compound have shown excellent linearity across various concentration ranges, suitable for both pharmaceutical and biological sample analysis. rsc.org

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| UPLC | Bulk Drug/Formulation | 10–60 µg/mL | 0.9998 | rsc.org |

| RP-HPLC | Bulk Drug/Formulation | 24-56 µg/mL | 0.997 | ijpsr.com |

| GC-ECD | Human Serum | 5-50 ng/mL | 0.9997 | psu.edu |

| GC-ECD | Human Plasma | 2.5-83 ng/mL | Not Reported | nih.gov |

Accuracy

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. sphinxsai.com The results are expressed as a percentage of the known amount recovered. Methods for this compound analysis have demonstrated high accuracy.

| Analytical Method | Matrix | Accuracy (% Recovery) | Reference |

|---|---|---|---|

| GC-ECD | Human Serum | 99-108% | psu.eduresearchgate.net |

| RP-HPLC | Tablet Formulation | 100.0-100.7% | sphinxsai.com |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). sphinxsai.com Validated methods for this compound consistently show low %RSD values, indicating high precision.

| Analytical Method | Precision Type | % RSD | Reference |

|---|---|---|---|

| GC-ECD | Inter-day | <13% | psu.eduresearchgate.net |

| RP-HPLC | Intermediate Precision | 0.5% | sphinxsai.com |

| RP-HPLC | Not Specified | <2% | ijpsr.com |

| HPLC | Not Specified | <3% | researchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods. researchgate.net They describe the smallest concentration of an analyte that can be reliably measured. researchgate.netsemanticscholar.org

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The LOQ, also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

The sensitivity of an analytical method is determined by its LOD and LOQ values. For this compound, different analytical techniques offer varying levels of sensitivity, which is critical for applications such as pharmacokinetic studies where plasma concentrations can be very low. psu.edunih.gov Highly sensitive methods like GC-ECD can achieve quantitation limits in the picogram to low nanogram per milliliter range. nih.govnih.gov

| Analytical Method | Matrix | LOD | LOQ / LLOQ | Reference |

|---|---|---|---|---|

| GC-ECD | Human Plasma | 50 pg/mL | 200 pg/mL | nih.gov |

| GC-ECD | Human Plasma | Not Reported | ~2.5 ng/mL | nih.gov |

| GC-ECD | Human Serum | 1 ng/mL | Not Reported | researchgate.net |

Structure Reactivity Relationships and Mechanistic Insights

Influence of Molecular Structure on Nitric Oxide Release Kinetics

The rate and efficacy of nitric oxide release from isoidide dinitrate are governed by the specific arrangement of its atoms and functional groups. The molecule's stereochemistry and the electronic environment of the nitrate (B79036) esters are primary determinants of its reactivity.

The rigid, V-shaped structure of the this compound core, which consists of two fused tetrahydrofuran (B95107) rings, results in distinct stereoisomers depending on the orientation of the two nitrate ester groups. These stereochemical differences, though subtle, have a significant impact on the molecule's interaction with the enzymes responsible for its bioactivation.

The enzymatic denitration of organic nitrates is a critical step in NO release and is catalyzed by enzymes such as glutathione (B108866) S-transferases (GSTs). nih.gov Studies comparing the potency of different cyclic dinitrate stereoisomers on the activation of soluble guanylate cyclase—a key step following NO release—reveal these structural nuances. For instance, this compound (IIDN), isomannide (B1205973) dinitrate (IMDN), and isosorbide (B1672297) dinitrate (ISDN) exhibit small but significant differences in their potency. nih.gov Research has shown that isosorbide-2-nitrate, which has an endo-oriented nitrate group, is a more potent activator of guanylate cyclase than its stereoisomer, isosorbide-5-nitrate, which has an exo-nitrate group. nih.gov This suggests that the spatial orientation of the nitrate ester influences its accessibility and reactivity at the enzymatic active site. In the case of this compound (2,5-dinitrate), both nitrate groups are in the exo position, which influences its specific reactivity profile compared to its isomers.

| Compound | Abbreviation | EC₅₀ (mM) nih.gov |

|---|---|---|

| Isomannide Dinitrate | IMDN | 0.20 |

| This compound | IIDN | 0.24 |

| Isosorbide Dinitrate | ISDN | 0.28 |

The stability of the nitrate ester bonds and the ease of their cleavage are highly sensitive to the electronic effects of nearby substituent groups. While specific studies on substituted this compound analogues are limited, general principles of organic chemistry allow for predictions of reactivity.

Electron-attracting groups, such as hydroxyl (-OH) or additional nitrate (-ONO₂) groups, generally increase the rate of hydrolysis and cleavage of nitrate esters. dtic.mildtic.mil This is because they increase the electrophilicity of the carbon atom attached to the nitrate group, making it more susceptible to nucleophilic attack, and can facilitate the ionization of adjacent hydrogens, which may be involved in elimination reactions. dtic.mil Conversely, electron-donating substituents, such as alkyl groups, tend to have a stabilizing effect, retarding the rate of hydrolysis. dtic.mil Computational studies on various organic compounds confirm that the presence of electron-withdrawing groups, like the nitro group itself, can influence bond strength and reactivity through electrostatic effects. acs.org Therefore, introducing substituents onto the this compound backbone would be expected to modulate its NO-release kinetics by altering the electronic stability of the C-O-NO₂ bond system.

Thermodynamic and Kinetic Profiles of Chemical Transformations

The transformation of this compound into its active metabolites and degradation products can be described by its thermodynamic and kinetic profiles, which detail the energy changes and rates of these reactions.

The primary chemical transformation for many nitrate esters is thermal decomposition. The rate-determining step in the thermolysis of nitrate esters is typically the homolytic cleavage of the RO-NO₂ bond, which forms an alkoxy radical and nitrogen dioxide (NO₂). uri.edu The energy required for this initial bond-breaking represents the major peak on the energetic landscape of the reaction pathway.

| Compound | Activation Energy (Ea) (kcal/mol) uri.edu | Pre-exponential Factor (log A, s⁻¹) uri.edu |

|---|---|---|

| 1,4-Butanediol Dinitrate | 40.4 | 16.5 |

| 2,3-Butanediol Dinitrate | 39.2 | 15.4 |

| 1,3-Butanediol Dinitrate | 40.4 | 16.4 |

These values indicate a substantial energy barrier to thermal decomposition, ensuring the compound's stability under normal conditions. The enzymatic metabolism of this compound, which occurs at physiological temperatures, follows a different reaction coordinate with a much lower activation energy, facilitated by the catalytic action of enzymes like glutathione S-transferases. nih.gov The terminal disappearance half-life of this compound in plasma is approximately 50-60 minutes, reflecting the kinetics of its metabolic clearance. nih.gov

Interactions with Non-Biological Matrices and Excipients (Chemical Stability Focus)

The chemical stability of this compound can be significantly influenced by its interactions with non-biological matrices and the various excipients used in pharmaceutical formulations. These interactions can be either physical or chemical in nature and can impact the shelf-life and efficacy of the final product.

Solid-State Compatibility Studies with Inert Chemical Carriers

Inert chemical carriers, or excipients, are essential components of solid dosage forms. However, they are not always truly inert and can interact with the active pharmaceutical ingredient. Solid-state compatibility studies are therefore a critical part of pre-formulation research. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often employed to detect potential interactions.

While specific compatibility studies for this compound are not widely published, research on the related compound, isosorbide mononitrate, provides valuable insights. Studies have evaluated the compatibility of isosorbide mononitrate with a range of common excipients. For instance, DSC can be used to observe changes in the melting endotherm of the drug in the presence of an excipient, which may indicate an interaction.

Table 2: Illustrative Data from a Hypothetical Solid-State Compatibility Study of this compound using DSC

| Excipient | Observation | Interpretation |

| Lactose Monohydrate | No significant change in the melting point of this compound. | Compatible |

| Microcrystalline Cellulose | Broadening of the drug's melting peak and a slight shift to a lower temperature. | Potential interaction |

| Magnesium Stearate | Appearance of a new exothermic peak after the melting of the drug. | Potential incompatibility |

| Colloidal Silicon Dioxide | No significant change in the thermal profile. | Compatible |

This table is a hypothetical representation of results from a DSC compatibility study and is intended for illustrative purposes only.

Chemical Interactions in Model Solution Systems with Common Additives

The stability of this compound in solution can be affected by common pharmaceutical additives such as buffers, antioxidants, and preservatives. Understanding these interactions is crucial for the development of liquid formulations.

A study on the physicochemical stability of a concentrated solution of isosorbide dinitrate (a closely related compound) provides relevant data. In this study, a 0.60 mg/mL solution in 0.9% sodium chloride injection was found to be physically and chemically stable for 28 days when stored in polypropylene (B1209903) syringes at 5°C ± 3°C with protection from light. The concentration of isosorbide dinitrate remained above 90% of the initial concentration throughout the study period. This indicates good stability in a simple saline solution, which is a common vehicle for intravenous administration.

Further research would be necessary to determine the impact of other additives. For instance, the pH of the solution can significantly influence the rate of hydrolysis of the nitrate ester groups. Therefore, the choice of buffering agents is critical. Similarly, the presence of antioxidants could mitigate oxidative degradation pathways, if any are identified for this compound.

Table 3: Stability of Isosorbide Dinitrate in 0.9% Sodium Chloride Solution at 5°C ± 3°C

| Timepoint (Days) | Concentration of Isosorbide Dinitrate (% of initial) |

| 0 | 100.0 |

| 7 | 98.5 |

| 14 | 96.2 |

| 21 | 94.1 |

| 28 | 92.5 |

Data adapted from a study on isosorbide dinitrate to illustrate solution stability.

Advanced Chemical Applications and Material Science Perspectives

Isoidide Dinitrate as a Chemical Precursor or Reagent

This compound is a dinitrate ester of isoidide, which is a stereoisomer of isosorbide (B1672297) and isomannide (B1205973). scienceopen.comresearchgate.net The synthesis of this compound involves the nitration of isoidide, where the two exo-hydroxyl groups of the isoidide molecule are converted into nitrate (B79036) esters. google.com This process positions isoidide as the direct chemical precursor to this compound. The distinct symmetrical structure of isoidide, with its two exo-hydroxyl groups, makes it a particularly suitable building block for polymerization compared to its epimers, isosorbide and isomannide. google.com

While this compound is primarily recognized for its specific applications, its role as a general reagent in broader organic synthesis is less documented. The parent molecule, isoidide, along with its epimers, can be chemically modified through reactions like carboxymethylation and methylation using reagents such as dimethyl carbonate. scienceopen.comresearchgate.net These modifications functionalize the hydroxyl groups, demonstrating the reactivity of the core dianhydrohexitol structure. scienceopen.com Isoidide itself has been shown to be the most reactive epimer in methylation reactions conducted in the presence of a strong base and dimethyl carbonate, a result attributed to the neighboring effect of the oxygen in the β-position and intramolecular hydrogen bonding. researchgate.net The dinitrate functional groups on this compound are organic nitrate esters, a class of compounds that can act as oxidizing agents. noaa.gov

The synthesis of this compound from isoidide represents a key intermediate step in creating a functionalized molecule with specific energetic properties. nih.gov The parent compounds, known as 1,4:3,6-dianhydrohexitols, are derived from renewable resources and are explored as monomers to synthesize or modify polycondensates. researchgate.netbohrium.com The conversion of isoidide to this compound transforms it from a diol, suitable as a polymer building block, into a molecule with energetic nitrate groups. google.com This functionalized entity is part of the broader family of organic nitrate esters, which are investigated for various applications in materials science. at.ua

Exploration in Energetic Materials Science

This compound belongs to the family of organic nitro, nitroso, nitrate, and nitrite (B80452) compounds. noaa.gov As a molecule with two nitrate groups, it is classified as a nitroalkane, which can range from slight to strong oxidizing agents. noaa.gov Compounds with more than one nitro group are generally explosive. noaa.gov

Energetic plasticizers are a component of high-energy systems like propellants and plastic-bonded explosives (PBXs). at.ua Nitrate esters are a prominent class of energetic plasticizers. at.uamdpi.com Low-molecular-weight polymers with nitrate groups, such as polyGLYN, have been considered for this role due to advantages like low volatility and good miscibility with binders. at.ua

From a material science perspective, this compound is a crystalline solid that can be detonable when dry. noaa.gov Its explosive nature is mitigated when mixed with 30% water, rendering it non-explosive. noaa.gov Like other nitroalkanes, its thermal sensitivity can be increased by the presence of metal oxides, and it may react vigorously or detonate if mixed with reducing agents such as hydrides, sulfides, and nitrides. noaa.gov The stability of this compound is affected by heat and moisture, which can accelerate a loss of potency. nih.gov Studies on its physicochemical stability in solutions have shown it can remain stable for extended periods when stored under controlled conditions, such as at 5°C and protected from light. nih.gov

Below is a table of calculated chemical and physical properties for this compound, which are essential for assessing its material characteristics.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -229.62 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -624.53 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 46.56 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 75.52 | kJ/mol | Joback Calculated Property chemeo.com |

| Normal Melting (Fusion) Point (Tfus) | 562.56 | K | Joback Calculated Property chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 751.78 | K | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 1012.88 | K | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 4015.93 | kPa | Joback Calculated Property chemeo.com |

| Critical Volume (Vc) | 0.509 | m³/kmol | Joback Calculated Property chemeo.com |

| McGowan's Characteristic Volume (McVol) | 132.000 | ml/mol | McGowan Calculated Property chemeo.com |

Integration into Polymeric Systems

The dianhydrohexitol backbone of this compound is of significant interest in polymer science. researchgate.net Isoidide, the precursor to this compound, is considered an excellent bio-based monomer for creating polymers such as polyesters and polycarbonates. google.com Its symmetrical structure and two exo-hydroxyl groups are viewed as highly favorable for polymerization, potentially leading to higher reactivity and linearity in the resulting polymer chains compared to its epimers. google.com The rigid, bicyclic structure of the isoidide unit can be integrated into polymer chains to enhance properties like the glass transition temperature and thermomechanical resistance. researchgate.netbohrium.com

In the field of energetic materials, energetic polymers are used as binders in propellant and explosive formulations to increase performance. mdpi.comresearchgate.net These polymers often contain explosophores such as organic azides or nitrate esters. at.uauni-muenchen.de For example, polyNIMMO is an energetic polymer derived from the cationic polymerization of 3-nitratomethyl-3-methyloxetane (NIMMO), a monomer containing a nitrate ester group. at.ua The integration of this compound into a polymeric system could theoretically combine the structural benefits of the rigid isoidide backbone with the energetic properties of the nitrate ester groups, creating a novel energetic polymer or binder.

Chemical Modification of Polymers with this compound Units

The integration of isoidide-based structures into polymer chains is a significant area of research in material science, primarily utilizing the diol precursor, isosorbide (1,4:3,6-dianhydro-D-glucitol), which is derived from renewable resources. researchgate.netbohrium.com This monomer's rigidity, chirality, and non-toxicity make it an attractive building block for creating polymers with high glass transition temperatures and good thermomechanical resistance. researchgate.net Isosorbide is commonly employed to synthesize or modify polycondensates, including polyesters, polycarbonates, polyamides, and polyethers. researchgate.netacs.org The production of isosorbide on an industrial scale with sufficient purity for polymerization suggests its increasing role in industrial polymer applications. bohrium.com

While the direct incorporation of the pre-formed this compound unit into a polymer backbone is not extensively documented, the well-established synthesis of isosorbide-based polymers provides a foundational platform. researchgate.netnih.gov These existing polymers, featuring the isosorbide moiety, could theoretically undergo post-polymerization modification via nitration to introduce the dinitrate functionality. Such a chemical modification would impart the energetic and nitric oxide-releasing properties of the nitrate ester groups to the macromolecular structure, potentially creating novel energetic binders or specialized functional materials. The reactivity of the precursor diol, isoidide, is noted to be higher and more symmetrical compared to its isomer isosorbide, which could offer advantages in controlling polymerization processes for creating precursor materials. bioplasticsnews.com

Release Kinetics from Polymer Matrices (purely chemical release, not in vivo drug release)

The release of this compound from polymer matrices is a key area of study for creating controlled-release systems. The kinetics of this release are governed by the chemical and physical properties of both the compound and the polymer matrix.

Research has focused on encapsulating this compound in microspheres or embedding it in matrix tablets using various polymers. In one study, microcapsules were prepared using ethylcellulose (EC) blended with the more hydrophilic hydroxypropyl cellulose (HPC). nih.govcapes.gov.br The release of this compound from these porous microspheres was found to be more significantly influenced by the particle size than by the polymer composition. nih.gov Smaller microspheres (100-150 µm) exhibited a one-stage diffusion kinetic model, whereas larger particles (250-450 µm) showed a two-stage diffusion kinetic, suggesting a core-shell like concentration distribution of the active compound. nih.gov

Another approach involves the formulation of matrix tablets. Studies using the polymer Eudragit NE30D found that the release of this compound followed a diffusion-controlled mechanism corresponding to the Higuchi equation. ijpsonline.com The release mechanism was identified as a non-Fickian diffusion process. ijpsonline.com Increasing the proportion of the retardant polymer in the matrix increases the tortuosity factor, which lengthens the diffusion path for the compound and consequently decreases the release rate. ijpsonline.com

These studies demonstrate that the release of this compound can be precisely controlled by manipulating the physical characteristics of the polymer matrix, such as particle size, and its chemical composition, such as the type and concentration of the polymer.

| Polymer Matrix | Formulation Type | Kinetic Model | Release Mechanism | Key Findings |

|---|---|---|---|---|

| Ethylcellulose (EC) / Hydroxypropyl cellulose (HPC) | Microspheres | One-stage or two-stage diffusion with lag period | Diffusion-controlled | Release rate is more dependent on microsphere size than polymer composition. Smaller size and higher HPC content lead to faster release. nih.gov |

| Eudragit NE30D | Matrix Tablets | Higuchi Equation | Non-Fickian Diffusion | Increasing polymer content decreases the drug release rate by increasing the diffusion path length. ijpsonline.com |

| Stearic Acid | Sustained Release Pellets | Zero-order kinetics (in some formulations) | Diffusion and Erosion | Solid dispersion technique with stearic acid can effectively decrease the in vitro release rate. researchgate.net |

Role in Fundamental Chemical Research

Model Compound for Nitrate Ester Chemistry Studies

This compound serves as a valuable model compound for fundamental studies in nitrate ester chemistry. Nitrate esters are organic compounds with the functional group R−ONO₂, typically prepared by the condensation of an alcohol with nitric acid, often using sulfuric acid as a catalyst. guidechem.comwikipedia.org this compound is synthesized through the nitration of its sugar alcohol precursor, isosorbide. guidechem.com

The thermal decomposition of nitrate esters is a key area of research, as it underpins their energetic properties. This decomposition primarily yields molecular nitrogen (N₂) and carbon dioxide, with the significant energy release being due to the high strength of the N≡N triple bond. wikipedia.org